molecular formula C12H11NOS B1652114 1-(Quinolin-2-ylsulfanyl)acetone CAS No. 13896-81-6

1-(Quinolin-2-ylsulfanyl)acetone

Cat. No.: B1652114
CAS No.: 13896-81-6
M. Wt: 217.29 g/mol
InChI Key: UZFZKFUGCZFXES-UHFFFAOYSA-N
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Description

1-(Quinolin-2-ylsulfanyl)acetone (CAS: 13896-81-6) is a quinoline derivative featuring a sulfanyl (-S-) linker connecting the quinoline ring at the 2-position to a propan-2-one (acetone) moiety. Its molecular formula is $ \text{C}{12}\text{H}{11}\text{NOS} $, with a molecular weight of 217.29 g/mol. The compound is listed under multiple synonyms, including NSC98849 and AC1Q5CJJ, and is available from several suppliers for research purposes . The quinoline scaffold is renowned for its role in medicinal chemistry, often contributing to bioactivity such as antimicrobial, anticancer, or antimalarial effects.

Properties

CAS No.

13896-81-6

Molecular Formula

C12H11NOS

Molecular Weight

217.29 g/mol

IUPAC Name

1-quinolin-2-ylsulfanylpropan-2-one

InChI

InChI=1S/C12H11NOS/c1-9(14)8-15-12-7-6-10-4-2-3-5-11(10)13-12/h2-7H,8H2,1H3

InChI Key

UZFZKFUGCZFXES-UHFFFAOYSA-N

SMILES

CC(=O)CSC1=NC2=CC=CC=C2C=C1

Canonical SMILES

CC(=O)CSC1=NC2=CC=CC=C2C=C1

Other CAS No.

13896-81-6

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison with Analogous Quinoline Derivatives

Quinoline derivatives vary in substitution patterns, linker groups, and functional moieties. Below is a comparative analysis of structurally related compounds:

Table 1: Structural Comparison of Key Quinoline Derivatives
Compound Name Quinoline Position Linker Group Functional Group CAS Number Key Features
1-(Quinolin-2-ylsulfanyl)acetone 2-yl Sulfanyl (-S-) Propan-2-one 13896-81-6 Potential H-bonding via S and ketone
1-(Quinolin-8-yl)propan-1-one 8-yl Direct bond Propan-1-one 90029-06-4 No sulfur linker; ketone at 8-position
3-(4-Chlorophenyl)-1-(2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one 3-yl Propenone (α,β-unsaturated ketone) Chalcone moiety - Extended conjugation for π-π interactions
1-(1-Phenyl-1H-tetrazol-5-ylsulfanyl)acetone N/A Sulfanyl (-S-) Propan-2-one - Tetrazole ring instead of quinoline; phenyl substitution

Key Observations :

  • Linker Influence: The sulfanyl group in this compound may confer distinct redox or hydrogen-bonding properties compared to oxygen or nitrogen linkers. For example, chalcone derivatives (e.g., ) utilize α,β-unsaturated ketones for extended conjugation, enhancing π-π stacking .
  • Positional Effects: Substitution at the quinoline 2-position (target compound) vs.

Comparative Yield Metrics :

  • Chalcone derivative (): 72% yield via Claisen-Schmidt condensation .
  • Tetrazole-acetone derivative (): No yield data, but likely involves thiol-alkylation steps .

Physical and Chemical Properties

Inferred properties of this compound relative to acetone () and other derivatives:

Table 2: Property Comparison
Property This compound (Inferred) Acetone () 1-(Quinolin-8-yl)propan-1-one (Inferred)
Boiling Point >200°C (high MW) 56°C ~250°C
Solubility Moderate in DMSO, ethanol Miscible with water Low in water, high in DCM
Stability Air-stable (quinoline scaffold) Highly volatile Likely stable
Hydrogen Bonding S and ketone as acceptors/donors Ketone only Ketone and quinoline N

Notes:

  • The quinoline ring increases molecular weight and decreases volatility compared to acetone.
  • Sulfanyl and ketone groups may enhance crystallinity, as seen in nitroimidazole derivatives (), which form 2D networks via C-H⋯O/N bonds .

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